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Abstract

Two-dimensional (2D) materials have become a focal point of materials science research due
to their unique properties and potential for novel applications. Among these, transition metal
monochalcogenides (TMMs) are a promising class of materials. This technical guide provides
an in-depth overview of the theoretical studies conducted on Palladium Sulfide (PdS)
monolayers. We consolidate findings on the structural, electronic, optical, and mechanical
properties of PdS and its counterpart, PdSz, derived from first-principles calculations. This
document summarizes key quantitative data in structured tables, details the computational
methodologies employed, and visualizes fundamental concepts and workflows using Graphviz
diagrams to offer a comprehensive resource for researchers in the field.

Introduction

Following the discovery of graphene, the field of two-dimensional (2D) materials has expanded
rapidly, exploring a vast landscape of materials with unique electronic, optical, and mechanical
characteristics.[1] Transition metal dichalcogenides (TMDs) and monochalcogenides (TMMs)
have garnered significant attention for their potential in optoelectronics, catalysis, and energy
storage.[1][2] Palladium-based monolayers, specifically Palladium Sulfide (PdS) and Palladium
Disulfide (PdSz), are notable for their intriguing properties.[1][3] Unlike many common TMDs,
the PdS2 monolayer has a unique puckered geometry, reminiscent of black phosphorus.[4]
Theoretical studies, predominantly based on Density Functional Theory (DFT), are crucial for
predicting the fundamental properties and stability of these materials before their experimental
realization and for guiding the design of novel devices.[1][4][5] This guide synthesizes the
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current theoretical understanding of PdS and PdSz monolayers, focusing on their stability,
fundamental properties, and potential applications as predicted by computational models.

Theoretical and Computational Methodologies

First-principles calculations, primarily based on Density Functional Theory (DFT), are the
cornerstone of theoretical investigations into 2D materials.[1][4] These methods allow for the
accurate prediction of material properties from fundamental quantum mechanical principles.

Core Computational Protocol:

o Software Packages: Quantum ESPRESSO and ABINIT are commonly used software
packages for these calculations.[1][4][6]

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the
Perdew-Burke-Ernzerhof (PBE) functional is widely employed for structural optimization and
electronic property calculations.[1][4] For more accurate band gap calculations, hybrid
functionals like HSEO6 are sometimes used.[3]

o Electron-lon Interaction: Ultrasoft pseudopotentials are typically used to describe the
interaction between core and valence electrons, reducing computational cost.[1][6]

o Basis Set and Cutoff Energy: A plane-wave basis set is used to expand the wavefunctions,
with a kinetic energy cutoff (e.g., 50 Ry or 450 eV) and a charge density cutoff (e.g., 550 Ry)
to ensure convergence.[1][4]

e Brillouin Zone Sampling: The Monkhorst-Pack scheme is used for sampling the Brillouin
zone, with a k-point grid (e.g., 9x9x1) chosen to ensure accurate integration.[1][4]

» Structural Relaxation: Atomic positions and lattice vectors are relaxed until the forces on
each atom are below a specific threshold (e.g., 0.001 eV/A).[4]

« Vacuum Spacing: A significant vacuum space (e.g., 12 A to 23 A) is applied in the direction
perpendicular to the monolayer to prevent interactions between periodic images.[1][4]

Stability Analysis Protocols:
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o Chemical Stability: The stability of a monolayer is often assessed by calculating its formation
energy (AE_f). A negative formation energy indicates that the structure is chemically stable
and likely to form. The formula used is typically: AE_f = [E(PdS)_n - nE(Pd)_bulk -
nE(S)_bulk])/n, where E(PdS)_n is the energy of the relaxed 2D structure, and E(Pd)_bulk
and E(S)_bulk are the energies of the constituent atoms in their bulk phases.[1]

» Dynamical Stability: Phonon dispersion calculations are performed using methods like
Density Functional Perturbation Theory (DFPT). The absence of imaginary (negative)
frequency modes across the phonon dispersion curve confirms the dynamical stability of the
crystal lattice.[1][4]

e Mechanical Stability: The mechanical stability is confirmed by calculating the elastic
constants, which must satisfy the Born-Huang stability criteria.[4][7]
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Optimized Structure

Total Energy Electronic Properties Optical Properties Vibrational Properties
(Formation Energy) (Band Structure, DOS) (Dielectric Function) (Phonon Dispersion)
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Caption: A typical workflow for DFT-based theoretical studies of 2D materials.

Structural Properties and Stability

Theoretical studies have explored different phases of palladium sulfide monolayers. The PdS
monolayer has been reported to crystallize in an orthorhombic structure.[1] The more
extensively studied PdS2 monolayer adopts a unique penta-orthorhombic structure with a
puckered geometry.[3][4]
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Key structural parameters and stability metrics for PdS and PdS2 monolayers are summarized

below.

PdS Monolayer PdS2 Monolayer

Property . Reference(s)
(Orthorhombic) (Penta)

Lattice Parameters a=3.22 A, b=4.60 A - [1]

Bond Length (Pd-S) 2.28 A - [1]

Bond Angle (S-Pd-S) 94.46° - [1]

Formation Energy -2.52 eV - [1]
Confirmed (No Confirmed (No

Dynamical Stability imaginary phonon imaginary phonon [1][4]
modes) modes)

. . Confirmed (via Born-
Mechanical Stability - H teria) [4]
uang criteria

The negative formation energy of -2.52 eV for the PdS monolayer indicates it is chemically
stable.[1] For both PdS and PdSz monolayers, the absence of negative frequencies in their
calculated phonon dispersion curves confirms their dynamical stability, meaning the structures
are stable against lattice vibrations.[1][4]

Caption: Simplified crystal structure representation of a PdS monolayer unit cell.

Electronic and Optical Properties

The electronic properties of PdS monolayers determine their potential for use in electronic and
optoelectronic devices. Theoretical calculations of the band structure and density of states
(DOS) provide fundamental insights into these characteristics.

o PdSz Monolayer: First-principles calculations show that the pristine PdS2 monolayer is an
indirect band gap semiconductor.[4][8][9] The calculated band gap varies depending on the
functional used, with PBE calculations yielding a value around 1.12-1.132 eV and hybrid
functional (HSEOG6) calculations predicting a larger gap of 1.60 eV.[3][4][8][9] The states near
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the band edges are primarily composed of the d-orbitals of Palladium (Pd) atoms and the p-
orbitals of Sulfur (S) atoms.[4]

» Doping Effects: Doping the PdS2 monolayer can significantly alter its electronic properties.

For instance, dispersing single Nickel (Ni) atoms on the PdS: surface reduces the band gap
to 0.502 eV, which is attributed to new electronic states introduced by the Ni adatom.[8][9]

» Strain Engineering: The electronic and optical properties of PdS2 can be tuned by applying

mechanical strain. Tensile strain can effectively reduce the band gap, and a continuous

redshift of the main optical absorption peak is observed under biaxial strain.[4]

Band Gap Computational

System Band Gap (eV) Reference(s)
Type Method

Pristine PdS:2 1.132 Indirect PBE [819]

Pristine PdS2 112 Indirect PBE [4]

Pristine PdS:2 1.60 Indirect HSEO06 [3]

Ni-dispersed

0.502 - PBE [B][°]
PdS:
Bulk PdS 1.6 Direct - [10]

Mechanical Properties

The mechanical properties of 2D materials are critical for their application in flexible electronics

and other devices that may undergo physical deformation. Theoretical calculations can predict

key mechanical parameters such as Young's modulus and Poisson's ratio.

Young's Modulus

Young's Modulus

Material . . ] ] Reference(s)
(a-direction) (b-direction)

Monolayer PdS: 116.4 GPa 166.5 GPa [11]

Monolayer PdSe:2 58.5 GPa 123.6 GPa [11]

Monolayer PtSe:z 115.9 GPa 117.7 GPa [11]
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The results indicate that the PdS2 monolayer exhibits anisotropic mechanical properties, with a
significantly higher Young's modulus in the b-direction compared to the a-direction.[11]

Potential Applications: Gas Sensing

Theoretical studies have explored the potential of PdS2 monolayers as sensing materials for
various gas molecules, which is highly relevant for industrial safety, environmental monitoring,
and medical diagnostics.

DFT calculations are used to investigate the adsorption behavior of gas molecules on the
monolayer surface. Key parameters include:

o Adsorption Energy (E_ad): A negative value indicates that the adsorption is energetically
favorable. The magnitude suggests the strength of the interaction (physisorption vs.
chemisorption).

o Charge Transfer: The amount of charge transferred between the gas molecule and the
monolayer indicates the extent of electronic interaction, which is often linked to the sensing
response.

e Change in Electronic Properties: Adsorption of gas molecules can alter the band structure,
density of states, and work function of the monolayer, leading to a measurable electrical
signal.

Theoretical Sensing Performance of Ni-Dispersed PdSz Monolayer: A study on a Ni-dispersed
PdS2 monolayer as a sensor for dissolved gases in transformers (Hz, CO, Cz2Hz) showed
promising results.[8][9][12] The single Ni atom is found to be stably adsorbed on the PdS:
surface with a strong binding energy of -4.11 eV.[8][9]
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Adsorption . Charge Sensing

Gas Interaction Reference(s
Energy Transfer (to  Response

Molecule Type
(E_ad) molecule) (%)

H2 -0.44 eV Physisorption - -40.9 [819]

Chemisorptio
CcO -1.61 eV - 56.5 [9]
n

Chemisorptio
C2H:2 -1.33 eV +0.216 € 261.5 [8][9]
n

The strong chemisorption of CO and C2H2 and the significant changes in electronic properties
upon gas adsorption suggest that Ni-PdS2 could function as a resistance-type gas sensor with
a particularly high response to C2H2.[8][9] Another study highlighted the potential of pristine
PdS2 monolayers for selectively detecting toxic gases like NOz, NO, and SO2.[5]

Gas Molecule
(e.g., C2H2)

N\

Adsorption Occurs
(Binding Energy, Charge Transfer)

l

Change in Electronic Properties
(Conductivity, Work Function)

PdS Monolayer Surface

Electrical Signal Generated

(Sensor Response)

Click to download full resolution via product page

Caption: Logical workflow of a gas sensing mechanism on a 2D material surface.
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Conclusion and Outlook

Theoretical studies based on first-principles calculations have established Palladium Sulfide
(PdS and PdSz) monolayers as stable 2D materials with promising properties. Key findings
indicate that PdS: is an indirect band gap semiconductor whose electronic, optical, and
mechanical properties are highly tunable through strain engineering and doping. The
anisotropic nature of its structure is reflected in its mechanical and electronic characteristics.

The predicted potential of PdSz-based materials for gas sensing applications is particularly
noteworthy, highlighting a clear path for future experimental exploration. While these theoretical
predictions provide a robust foundation, experimental synthesis and characterization are
necessary to validate these findings and unlock the full potential of PAS monolayers in next-
generation electronic, optoelectronic, and sensing devices. Further theoretical work could
explore heterostructures, defect engineering, and applications in catalysis and drug delivery to
broaden the scope of this promising material family.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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